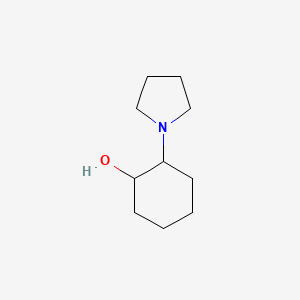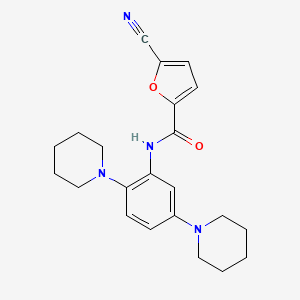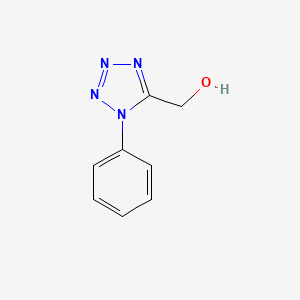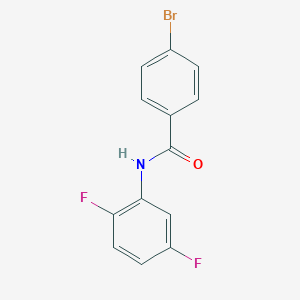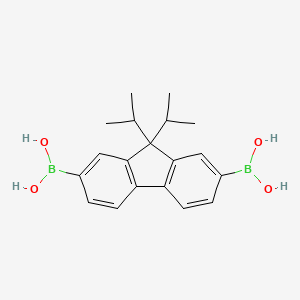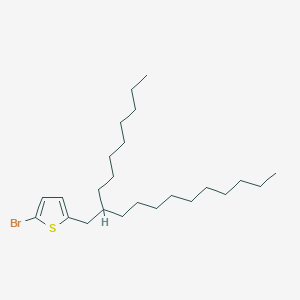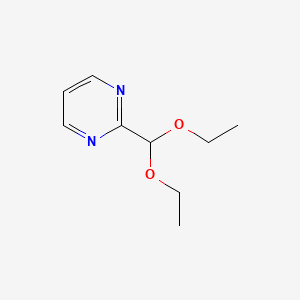
2-(Diethoxymethyl)pyrimidine
Descripción general
Descripción
2-(Diethoxymethyl)pyrimidine is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3 . The exact bond lengths and angles would require more specific study .Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo a variety of chemical reactions. These reactions are often catalyzed by transition metals . The specific reactions that this compound can undergo would depend on the reaction conditions and other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be similar to those of other pyrimidines. Pyrimidines are generally soluble in water and have a density close to that of water . More specific properties would require experimental determination .Aplicaciones Científicas De Investigación
Antiviral Activity
- The gem diether nucleosides, including derivatives of 2-(diethoxymethyl)pyrimidine, have been studied for their potential antiviral properties. In a study focusing on orthopoxvirus infections, these nucleosides, particularly the dimethyl gem diether congener, showed significant antiviral activity against vaccinia and cowpox viruses (Fan et al., 2006).
Biological Activities and Antioxidant Properties
- Pyrimidine derivatives, including those with structures similar to this compound, have been associated with a wide range of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory effects. A study synthesized bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and evaluated their antioxidant properties, revealing promising activities (Rani et al., 2012).
Herbicidal Activity
- Pyrimidines with specific substitutions, including compounds structurally related to this compound, have been found to have valuable herbicidal activity, particularly in the agricultural sectors like cotton and sunflower cultivation (Krämer, 1997).
Synthesis and Chemical Applications
- The flexibility in the synthesis of 2,4,6-substituted pyrimidines, including this compound derivatives, has been a subject of study, particularly in the development of GABAB enhancers (Verron et al., 2007).
- Another study focused on the acid-catalyzed reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives, showcasing the chemical versatility of pyrimidine structures (Gazizov et al., 2015).
Biomedical and Pharmaceutical Applications
- Pyrido-pyrimidine structures, related to this compound, have been associated with various biomedical applications, including kinase inhibition and antibacterial activity. A study profiling these compounds found significant variability in their drug-like properties based on the substitution pattern (Wuyts et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(diethoxymethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-12-9(13-4-2)8-10-6-5-7-11-8/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBRTFNTEOEZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC=CC=N1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3340885.png)


